2-(Cyclopropylmethyl)-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Description
Properties
IUPAC Name |
[2-(cyclopropylmethyl)-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c14-6-11-9-7-17(15,16)4-3-10(9)12-13(11)5-8-1-2-8/h8,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAQEUBAANXKEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C3CS(=O)(=O)CCC3=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Cyclopropylmethyl)-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize the current understanding of its biological activity based on various research findings, including synthesis methods, biological assays, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₄N₂O₃S
- Molecular Weight : 246.31 g/mol
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Recent studies have utilized cyclization techniques and functional group modifications to achieve the desired structure. The detailed synthetic route often includes:
- Initial formation of the pyrazole core.
- Introduction of the cyclopropylmethyl and hydroxymethyl groups.
- Final functionalization to yield the tetrahydrothiopyrano structure.
Biological Activity Overview
Research has indicated that compounds within the pyrazole family exhibit a wide range of biological activities, including:
- Anticancer Activity : Several derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : Certain compounds demonstrate significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
- Antimicrobial Properties : Pyrazoles have been tested against bacterial strains and have shown effectiveness comparable to standard antibiotics.
Anticancer Activity
A study demonstrated that derivatives of pyrazolo[4,3-c]pyridine exhibited potent antiproliferative effects against cancer cell lines. The mechanism involved the induction of poly(ADP-ribose) polymerase (PARP) cleavage and activation of caspase pathways leading to apoptosis .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | A549 | 10 | PARP cleavage |
| 2 | MCF-7 | 15 | Caspase activation |
Anti-inflammatory Activity
Research conducted on a series of pyrazole derivatives showed that certain compounds could inhibit TNF-α and IL-6 production significantly at concentrations as low as 10 µM. For instance, compound 4 was reported to inhibit TNF-α by up to 85% compared to a standard drug .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 4 | 85 | 93 |
| Standard | 76 | 86 |
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial efficacy of various pyrazole derivatives against multiple bacterial strains. Notably, one compound exhibited over 98% inhibition against Mycobacterium tuberculosis at a concentration of 6.25 µg/mL .
The biological activity of this compound likely arises from its ability to interact with specific molecular targets:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cell proliferation and inflammatory pathways.
- Receptor Interaction : The structural features allow for binding to receptors that modulate cellular responses.
Scientific Research Applications
Based on the search results, information on "2-(Cyclopropylmethyl)-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide" is unavailable. However, the search results provide information on similar topics, such as comprehensive quality evaluations of herbal medicines and chemical analysis using high-performance liquid chromatography . There is also mention of N-[(2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[1,3]oxazolo[3,2-a]pyrido[1 .
One of the search results provides details on a compound with the IUPAC name 7-[(6aR,9R,10aR)-1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-3-yl]-7-methyloctanenitrile .
Details of 7-[(6aR,9R,10aR)-1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-3-yl]-7-methyloctanenitrile:
- IUPAC Name: 7-[(6aR,9R,10aR)-1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-3-yl]-7-methyloctanenitrile .
- Molecular Formula: C25H37NO3 .
- Molecular Weight: 399.6 g/mol .
- Synonyms: 7-[(6aR,9R,10aR)-1-Hydroxy-9-(hydroxymethyl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-3-yl]-7-methyloctanenitrile, E3R .
- InChI: InChI=1S/C25H37NO3/c1-24(2,11-7-5-6-8-12-26)18-14-21(28)23-19-13-17(16-27)9-10-20(19)25(3,4)29-22(23)15-18/h14-15,17,19-20,27-28H,5-11,13,16H2,1-4H3/t17-,19-,20-/m1/s1 .
- InChIKey: FTYAKKNPQHUECV-MISYRCLQSA-N .
- SMILES: CC1([C@@H]2CCC@HCO)C .
Comparison with Similar Compounds
Substituent Variations in Thiopyrano[4,3-c]pyrazole Derivatives
The following table highlights key structural and functional differences between the target compound and its analogs:
Preparation Methods
Step 1: Synthesis of the Tetrahydrothiopyrano[4,3-c]pyrazole Core
Starting materials often include hydrazine derivatives and cyclic ketones or aldehydes containing sulfur to form the thiopyrano ring.
A condensation reaction between hydrazine and a cyclic thioketone derivative leads to the formation of the pyrazole ring fused with the tetrahydrothiopyrano system.
The reaction is typically conducted under reflux in an appropriate solvent such as ethanol or acetic acid to promote cyclization.
Step 2: Introduction of the Cyclopropylmethyl Group
The 2-position alkylation is achieved by treating the pyrazole-thiopyrano intermediate with cyclopropylmethyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride.
The reaction proceeds via nucleophilic substitution, attaching the cyclopropylmethyl moiety selectively at the nitrogen or carbon atom depending on the intermediate's reactivity.
Step 3: Hydroxymethylation at the 3-Position
Hydroxymethylation can be performed by reacting the intermediate with formaldehyde or paraformaldehyde under basic or acidic conditions.
Alternatively, the 3-position hydroxymethyl group may be introduced by using a hydroxymethyl-substituted precursor in the initial cyclization step.
Step 4: Oxidation to the 5,5-Dioxide (Sulfone)
The sulfur atom in the tetrahydrothiopyrano ring is oxidized to the sulfone using oxidizing agents such as:
m-Chloroperbenzoic acid (m-CPBA)
Hydrogen peroxide (H2O2) with acetic acid or catalytic tungstate salts
The oxidation is controlled to avoid over-oxidation or degradation of the heterocyclic system.
The reaction is generally carried out at low temperatures (0–25°C) to maintain selectivity.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole-thiopyrano core formation | Hydrazine + cyclic thioketone, reflux | Ethanol or AcOH | 80–100°C | 70–85 | Cyclization under acidic or neutral conditions |
| Cyclopropylmethyl alkylation | Cyclopropylmethyl bromide, base | DMF or THF | 0–25°C | 60–75 | Base choice affects selectivity |
| Hydroxymethylation | Formaldehyde, base or acid catalyst | Water or MeOH | 0–50°C | 65–80 | Reaction time critical for selectivity |
| Sulfone oxidation | m-CPBA or H2O2 + catalyst | Dichloromethane or AcOH | 0–25°C | 80–90 | Controlled oxidation avoids side-products |
Purification and Characterization
After each step, purification is typically achieved by silica gel column chromatography or recrystallization.
Final compound purity is confirmed by NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis.
The sulfone oxidation state is verified by infrared spectroscopy showing characteristic S=O stretching bands near 1300 and 1150 cm^-1.
Research Findings and Optimization Notes
The choice of base and solvent in the alkylation step significantly influences the regioselectivity and yield of the cyclopropylmethyl substitution.
Hydroxymethylation requires careful control of pH to prevent polymerization of formaldehyde and side reactions.
Oxidation to the sulfone is best performed under mild conditions to preserve the integrity of the fused heterocyclic system.
Alternative oxidants such as oxone or peracetic acid have been explored but m-CPBA remains preferred for clean conversion.
Scale-up studies indicate that the reaction sequence is amenable to gram-scale synthesis with reproducible yields.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents | Critical Parameters | Outcome |
|---|---|---|---|---|
| 1 | Cyclization | Hydrazine, cyclic thioketone | Reflux, acidic/neutral pH | Tetrahydrothiopyrano-pyrazole core |
| 2 | Alkylation | Cyclopropylmethyl halide, base | Low temp, aprotic solvent | 2-(Cyclopropylmethyl) substitution |
| 3 | Hydroxymethylation | Formaldehyde, acid/base catalyst | Controlled pH, temp | 3-(Hydroxymethyl) group installed |
| 4 | Oxidation | m-CPBA or H2O2 + catalyst | 0–25°C, mild conditions | Sulfone (5,5-dioxide) formation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Cyclopropylmethyl)-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide, and how can low yields be addressed?
- Methodology : Start with cyclocondensation of thiopyrano precursors with pyrazole derivatives under reflux in 1,4-dioxane or THF. Use triethylamine as a base to facilitate deprotonation. For low yields, optimize reaction time (e.g., 12–24 hours) and stoichiometry (1:1.2 ratio of thiopyrano to pyrazole). Catalytic amounts of iodine (5 mol%) can enhance regioselectivity in cyclization steps . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product.
Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- X-ray crystallography : Resolve stereochemistry and confirm the fused thiopyrano-pyrazole ring system. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factor < 0.05 .
- NMR : Assign peaks using - and -NMR (DMSO-d6 or CDCl3). Key signals include cyclopropylmethyl protons (δ 0.5–1.2 ppm) and hydroxymethyl groups (δ 3.8–4.2 ppm). HSQC and HMBC correlate protons/carbons for ring connectivity .
Q. What solvent systems are suitable for improving the compound’s solubility in biological assays?
- Methodology : Test DMSO for initial stock solutions (10–50 mM). For aqueous compatibility, use co-solvents like PEG-400 (10–20% v/v) or β-cyclodextrin inclusion complexes. Adjust pH to 7.4 with phosphate buffers to stabilize the hydroxymethyl group. Solubility profiles correlate with substituents on the pyrazole ring; fluorinated analogs (e.g., 4-fluorophenyl derivatives) show better aqueous dispersion .
Advanced Research Questions
Q. How does the compound’s stereochemistry influence its biological activity, and what assays validate this?
- Methodology : Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) and test in enzyme inhibition assays (e.g., carbonic anhydrase IX/XII). Use SPR (surface plasmon resonance) to measure binding kinetics. For example, R-enantiomers of thiopyrano-pyrazoles exhibit 3-fold higher affinity for CA IX () compared to S-enantiomers () .
Q. How can contradictory data on anti-HIV activity between in vitro and ex vivo models be resolved?
- Methodology : Replicate assays under standardized conditions (e.g., MT-4 cells, 0.1–10 μM compound, 48-hour incubation). Use LC-MS to verify intracellular concentrations. Discrepancies may arise from metabolic instability; conduct microsomal stability assays (human liver microsomes, NADPH). If metabolism is rapid, modify the hydroxymethyl group to a methyl ether to improve half-life ( increased from 1.2 to 4.7 hours) .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The thiopyrano sulfur and pyrazole nitrogen are nucleophilic hotspots. Validate with kinetic studies (e.g., SN2 reactions with methyl iodide in acetonitrile, monitored via -NMR). Activation energy () correlates with computed transition-state energies () .
Q. How can enantiomeric purity be maintained during large-scale synthesis?
- Methodology : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for preparative HPLC. Optimize mobile phases (hexane/isopropanol 85:15, 2 mL/min). For crystallization-induced asymmetric transformation (CIAT), seed with pure enantiomers in ethanol/water (70:30) at −20°C. Achieve >99% ee with 3 recrystallizations .
Q. What strategies mitigate thermal degradation during DSC analysis?
- Methodology : Conduct thermogravimetric analysis (TGA) first to identify decomposition onset (typically >200°C for thiopyrano derivatives). For DSC, use a nitrogen purge (50 mL/min) and heating rate ≤10°C/min. Encapsulate samples in hermetically sealed aluminum pans to prevent oxidation. Degradation peaks at 220–230°C correlate with loss of the cyclopropylmethyl group (confirmed via GC-MS) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
